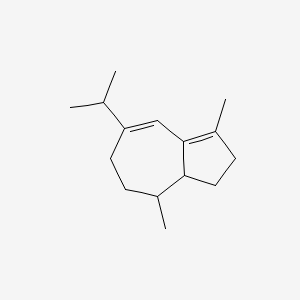

Guaia-4,6-diene

描述

Structure

3D Structure

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

3,8-dimethyl-5-propan-2-yl-1,2,6,7,8,8a-hexahydroazulene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-11,14H,5-8H2,1-4H3 |

InChI 键 |

HLXDFKWNOTZIEI-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(=CC2=C(CCC12)C)C(C)C |

产品来源 |

United States |

Natural Occurrence and Biological Origin Investigations of Guaia 4,6 Diene

Isolation and Identification from Specific Botanical Taxa (e.g., Xanthium strumarium, Athanasia montana, A. dregeana)

The identification of Guaia-4,6-diene in the plant kingdom has been a subject of phytochemical research, with significant findings related to the Asteraceae family.

Xanthium strumarium (Common Cocklebur)

Detailed molecular and biochemical studies have definitively identified Xanthium strumarium as a source of this compound. Research focused on the biosynthesis of sesquiterpenes in this plant led to the isolation and functional characterization of three sesquiterpene synthase enzymes (XsTPS1, XsTPS2, and XsTPS3) from the plant's transcriptome. oup.com

Through a combination of ectopic expression in yeast cells and in vitro assays using purified recombinant proteins, researchers determined the specific function of each enzyme. The study revealed that the synthase XsTPS2 has the primary enzymatic activity of forming this compound from the precursor farnesyl diphosphate (B83284). oup.com This research provides robust, molecular-level evidence for the biological origin of this compound within this species.

The table below summarizes the findings from the functional characterization of the relevant sesquiterpene synthase from Xanthium strumarium.

Athanasia montana and Athanasia dregeana

Despite the mention of these species as potential sources, a review of available scientific literature from targeted searches did not yield specific studies detailing the isolation or identification of this compound from either Athanasia montana or Athanasia dregeana. While the essential oils of other related species within the Asteraceae family have been analyzed, the presence of this specific compound was not reported in those studies.

Exploration of Chemodiversity within Guaiane-Type Sesquiterpenoids Across Biological Systems

This compound is one member of the vast and structurally diverse class of guaiane-type sesquiterpenoids. These compounds are widespread in nature, found predominantly in higher plants but also in some marine organisms like gorgonians (sea fans). researchgate.netrsc.org They are all biosynthetically derived from farnesyl diphosphate, which undergoes a series of cyclizations to form the characteristic hydroazulene (fused 5/7 ring) skeleton. researchgate.net

The chemodiversity within this class arises from various enzymatic modifications to the basic guaiane (B1240927) framework, including oxidation, hydroxylation, esterification, and skeletal rearrangements. This leads to a wide array of structurally distinct compounds, which are often classified into subgroups based on their structural features. researchgate.net Major subclasses include:

Guaianolides: These compounds possess a lactone ring, typically an α-methylene-γ-lactone, and are further divided into 12,6-guaianolides and 12,8-guaianolides depending on how the lactone ring is closed. researchgate.net They are abundant in the Asteraceae family, with many examples isolated from genera like Artemisia. nih.gov

Pseudoguaianolides: A subclass of guaianolides featuring a different carbon skeleton.

Rearranged Guaianes: Some compounds undergo skeletal rearrangements, leading to novel carbocyclic frameworks. nih.gov

Guaiane Dimers and Trimers: Complex molecules formed by the combination of two or more guaiane units. researchgate.net

Marine-Derived Guaianes: A number of unique guaiane sesquiterpenoids have been isolated from marine invertebrates, such as soft corals of the genus Xenia and gorgonians, showcasing the distribution of these compounds beyond the plant kingdom. rsc.orgresearchgate.net

The extensive structural variety of these compounds highlights the diverse evolutionary pathways of sesquiterpene biosynthesis across different biological systems. The table below presents a selection of different guaiane-type sesquiterpenoids to illustrate this chemodiversity.

Biosynthetic Pathways and Enzymology of Guaia 4,6 Diene

Elucidation of Farnesyl Diphosphate (B83284) (FPP) Cyclization Cascades

Sesquiterpene biosynthesis begins with the ionization of farnesyl diphosphate (FPP), a C₁₅ isoprenoid precursor. researchgate.netbioinformatics.nl This metal-mediated removal of the diphosphate moiety generates a highly reactive farnesyl cation. researchgate.netbioinformatics.nl The farnesyl cation can undergo various intramolecular cyclizations and rearrangements, leading to the diverse array of sesquiterpene skeletons observed in nature. researchgate.netbioinformatics.nl

The cyclization cascade is initiated by the attack of a double bond within the farnesyl cation on the positively charged center. This initial cyclization can occur at different positions (e.g., C10-C11 or C6-C7), leading to various intermediate carbocations, such as the germacradienyl or bisabolyl cations. researchgate.netbioinformatics.nl Subsequent steps involve a series of controlled rearrangements, including further cyclizations, hydride shifts, and alkyl shifts, ultimately leading to the final sesquiterpene product. bioinformatics.nlbeilstein-journals.org The specific sequence of these steps and the resulting carbocation intermediates are dictated by the structure and conformation of the enzyme's active site. pnas.orgnih.gov

Identification and Functional Characterization of Guaia-4,6-diene Synthases (e.g., XsTPS2)

The enzyme responsible for catalyzing the formation of this compound from FPP is a specific sesquiterpene synthase. In Xanthium strumarium, this enzyme has been identified and designated as XsTPS2. oup.comoup.comnih.govqmul.ac.ukexpasy.org XsTPS2 catalyzes the conversion of (2E,6E)-farnesyl diphosphate specifically into this compound and diphosphate. qmul.ac.ukgenome.jp

Research involving the ectopic expression of XsTPS2 in yeast cells and the use of purified recombinant protein in in vitro assays has confirmed its primary activity as a this compound synthase. oup.comoup.comnih.gov To date, XsTPS2 is reported as the first this compound synthase cloned from the plant kingdom. oup.com

While XsTPS2 primarily produces this compound, some sesquiterpene synthases can be multi-product enzymes, producing several different sesquiterpenes from FPP. However, expression of XsTPS2 in yeast produced this compound as the only detectable volatile product. oup.com

Genetic and Transcriptional Regulation of Biosynthetic Gene Expression (e.g., Xanthium strumarium Cultivar Variations)

The biosynthesis of this compound in Xanthium strumarium can be influenced by genetic factors and their impact on enzyme activity, rather than solely by gene transcript regulation. oup.com Studies comparing different cultivars of X. strumarium, such as the Zunyi-cultivar and the Hubei-cultivar, have provided insights into this regulation. oup.comoup.com

In the Zunyi-cultivar, this compound is highly biosynthesized. oup.com Conversely, in the Hubei-cultivar, the production of this compound is abolished. oup.comoup.com This absence of this compound in the Hubei-cultivar is attributed to a natural mutation in the XsTPS2 cDNA. oup.comoup.com Specifically, a deletion of two adenine (B156593) bases in the XsTPS2 cDNA from the Hubei-cultivar disrupts the enzyme's activity. oup.comnih.gov Heterologous expression of the mutated XsTPS2 from the Hubei-cultivar confirmed that this nucleotide deletion inactivates the enzyme, explaining the lack of this compound production in this cultivar. oup.comoup.com

Interestingly, while the XsTPS2 transcript is detected in the Hubei-cultivar, the functional enzyme product is absent due to this inactivating mutation. oup.comoup.com This highlights a post-transcriptional or enzyme-level modulation of this compound biosynthesis in X. strumarium. oup.com

The following table summarizes the presence of this compound and the status of XsTPS2 in the two X. strumarium cultivars:

| Xanthium strumarium Cultivar | This compound Production | XsTPS2 cDNA Status | Functional XsTPS2 Enzyme |

| Zunyi | High | Wild-type | Present |

| Hubei | Abolished | Mutated (2-A deletion) | Absent |

This table is intended to be interactive.

Mechanistic Studies of Terpene Cyclase Reactions: Isotopic Labeling and Hydride Shift Analysis

Mechanistic studies employing techniques such as isotopic labeling have been crucial in understanding the intricate carbocation rearrangements, including hydride shifts, that occur during terpene cyclase reactions. beilstein-journals.orgrsc.orgrsc.orgresearchgate.net These studies provide detailed insights into how enzymes like this compound synthase catalyze the conversion of linear FPP into cyclic structures.

Terpene cyclase mechanisms involve the formation of carbocation intermediates, which undergo a series of transformations within the enzyme's active site. bioinformatics.nlbeilstein-journals.orgresearchgate.net These transformations can include cation-alkene cyclizations, hydride shifts, methyl shifts, and other rearrangements. bioinformatics.nlbeilstein-journals.orgnih.gov Isotopic labeling, using isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to trace the fate of specific atoms from the substrate through the reaction cascade to the final product. beilstein-journals.orgrsc.orgrsc.orgnih.gov

For instance, isotopic labeling experiments have been used to investigate hydride shifts in other terpene cyclases. beilstein-journals.orgrsc.org These studies can reveal the migration of a hydride ion (H⁻) from one carbon atom to another within a carbocation intermediate, a common step in the rearrangement of terpene skeletons. While specific isotopic labeling studies directly detailing the hydride shifts during this compound formation by XsTPS2 were not explicitly found in the provided search results, the general principles of terpene cyclase mechanisms, including hydride shifts, are well-established through studies on related enzymes. beilstein-journals.orgrsc.orgrsc.orgresearchgate.net

The precise sequence of cyclizations and rearrangements, including any specific hydride shifts, that lead to the this compound skeleton from the farnesyl cation is determined by the catalytic machinery and the shape of the active site of XsTPS2. pnas.orgnih.gov The enzyme's structure guides the flexible FPP substrate and the subsequent carbocation intermediates through a defined reaction pathway. nih.gov

Mechanistic Investigations of Molecular Interactions Excluding Clinical Outcomes

Computational Assessment of Ligand-Receptor Binding Energetics

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to assess the potential interactions and binding affinities of small molecules like guaia-4,6-diene with biological targets, typically proteins. These studies aim to predict how a ligand might bind to a receptor site and the associated binding energy, providing insights into potential mechanisms of action at a molecular level.

While direct computational studies specifically on the binding energetics of this compound to a wide range of receptors are not extensively detailed in the provided search results, related studies on other guaiane-type sesquiterpenes and plant-derived compounds offer methodological context. For instance, a study investigating the therapeutic role of native plant compounds against colorectal cancer utilized molecular docking and molecular mechanics Poisson–Boltzmann surface area (MM/PBSA) approaches to calculate the binding free energy of protein–ligand interactions nih.gov. This research analyzed the docking of various compounds, including "this compound" (though the CID provided in the source, 91749979, corresponds to 4,6-Guaiadiene, C15H22, which has a different formula than this compound, C15H24, CID 13856912) uni.lunih.govnih.gov. The study aimed to identify molecules with high interaction energy against target proteins like TERM1, CTSB, MIF, DPP4, MAPK1, and MAPK8 nih.gov. Molecules showing interaction energies above specific thresholds (e.g., > -7.5 for TERM1, > -8 for CTSB and MIF) and significant binding with amino acids in the binding site were considered promising nih.gov. The stability of docked complexes was assessed using RMSD scores, which showed slight fluctuations, indicating stability nih.gov.

Another study on the antitrypanosomal potential of compounds from Nephthea mollis used molecular docking to reveal high binding affinity for the ornithine decarboxylase active site japsonline.com. Five compounds showed docking scores higher than the co-crystallized ligand japsonline.com. This highlights the application of docking studies in identifying potential interactions between natural products and protein targets.

In Vitro Enzyme Assays and Mechanistic Characterization of Bioactivity

In vitro enzyme assays are crucial for characterizing the biochemical function of enzymes involved in the biosynthesis or metabolism of compounds like this compound, and for investigating the effect of this compound on the activity of other enzymes.

Research on Xanthium strumarium has utilized in vitro enzyme assays to characterize the function of sesquiterpene synthases. Specifically, purified recombinant XsTPS2, a this compound synthase, was incubated with its substrate, farnesyl pyrophosphate (FPP), to confirm its enzymatic activity in producing this compound oup.comoup.com. The enzymatic products were extracted and analyzed using techniques such as GC-MS, which identified this compound as a major product of XsTPS2 oup.comoup.com. This experimental approach directly demonstrates the role of XsTPS2 in the biosynthesis of this compound from FPP.

Further mechanistic insights into sesquiterpene biosynthesis have been gained through the use of deuterium-labeled substrates in in vitro enzyme assays. For instance, studies on other terpene cyclases have employed ¹³C- and ²H-labeled FPP isotopomers to understand the cyclization mechanisms ebi.ac.uk. While this specific detail wasn't provided for this compound synthase (XsTPS2) in the snippets, similar methodologies are generally applied to elucidate the step-by-step enzymatic reactions involved in the formation of complex terpene structures.

In the context of potential bioactivity, in vitro assays can also be used to assess the inhibitory or modulatory effects of this compound on target enzymes. For example, a study on guaiane-type sesquiterpenes from Wikstroemia indica investigated their inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages using the Griess reagent sci-hub.se. This type of in vitro assay measures a downstream effect (NO production) that can be modulated by enzyme activity (e.g., nitric oxide synthase). While this compound itself was not the primary focus of this particular study (which identified wikstronone A as having significant NO inhibitory activity), it exemplifies how in vitro assays are used to characterize the potential bioactivity and mechanistic effects of sesquiterpenes on cellular processes involving enzymes.

Another study investigated the anti-inflammatory effects of essential oils and used network pharmacology and molecular docking to suggest α-Bulnesene, another sesquiterpene, as a key component targeting the NLRP3 inflammasome mdpi.com. While this is not directly about this compound, it shows how a combination of in vitro assays (measuring inflammatory mediators like TNF-α, IL-6, IL-1β, and NO) and computational methods are used to propose mechanisms of action for compounds found in natural sources mdpi.com.

These examples highlight the application of in vitro enzyme assays, often coupled with analytical techniques like GC-MS, to characterize the enzymatic synthesis of this compound and the use of in vitro assays to investigate the potential effects of related compounds on enzyme-mediated biological processes.

Advanced Analytical Methodologies for Characterization and Detection of Guaia 4,6 Diene

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like Guaia-4,6-diene in complex mixtures. It separates compounds based on their volatility and interaction with a stationary phase (GC) and then identifies them based on their mass-to-charge ratio and fragmentation patterns (MS) saspublishers.com.

GC-MS analysis has been successfully applied to identify this compound in plant extracts. For instance, in the analysis of Xanthium strumarium, GC-MS was used to identify this compound as a major sesquiterpene by comparing its retention time index (RI) and mass spectrum with those of a corresponding chemical standard oup.comoup.com. The typical parent ion of sesquiterpene oils, m/z 204, is often selected for analysis oup.comoup.com.

GC-MS can also provide quantitative information based on peak areas, often normalized using an internal standard oup.comoup.com. Studies have shown varying levels of this compound in different cultivars of Xanthium strumarium, with high levels detected in the Zunyi-cultivar and none in the Hubei-cultivar oup.comoup.com.

GC-MS analysis involves specific chromatographic conditions, such as the type of GC column (e.g., HP-5 MS column and HP-Innowax column for different polarities) and temperature programming oup.commdpi.com. Mass spectra are typically acquired using electron impact ionization (EI) at 70 eV over a specific m/z range mdpi.com.

While PubChem lists spectral information for Guaia-6,9-diene (a different isomer), including GC-MS data with a NIST number and top peaks at m/z 105, 119, and 161, specific detailed GC-MS data (like retention indices on various columns or full mass fragmentation patterns) specifically for this compound from the provided snippets are primarily described in the context of comparison with standards for identification oup.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and stereochemical elucidation of organic compounds, including sesquiterpenes like this compound core.ac.ukazooptics.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in this process core.ac.ukresearchgate.net.

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively core.ac.ukazooptics.com. Chemical shifts (δ, ppm) indicate the electronic environment, while the area of a resonance in ¹H NMR relates to the number of nuclei core.ac.ukazooptics.com. ¹³C NMR offers enhanced resolution due to a wider dispersion of signals azooptics.com. DEPT (Distortionless Enhancement by Polarization Transfer) is a 1D ¹³C NMR technique used to differentiate between methyl, methylene, methine, and quaternary carbons core.ac.uk.

2D NMR techniques provide information about correlations between nuclei, which helps in establishing connectivity and spatial relationships within the molecule core.ac.ukresearchgate.net. Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing adjacent protons in the molecule core.ac.ukresearchgate.net.

TOCSY (Total Correlation Spectroscopy) or HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Reveals correlations between all protons within a coupled spin system core.ac.uk.

HSQC/HMQC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached core.ac.ukresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity core.ac.ukresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal spatial proximity between nuclei, which is essential for determining relative stereochemistry core.ac.ukresearchgate.net.

The chemical structures of this compound and other sesquiterpenes have been confirmed by NMR studies oup.com. While specific detailed NMR spectral data (chemical shifts, coupling constants, correlation patterns) for this compound are not extensively provided in the immediate snippets, the importance of these techniques for elucidating the structures of guaiane-type sesquiterpenoids is highlighted researchgate.netresearchgate.netresearchgate.net. For example, 2D NMR techniques like gs-COSY, gs-HMQC, gs-HMBC, and NOESY were used to establish the structures of new cadinane- and guaiane-type sesquiterpenoids researchgate.net. Relative configurations are often determined by NOESY spectra and comparison of experimental and calculated NMR data researchgate.net.

Applications of Optical Rotation and Chiroptical Spectroscopy in Stereochemical Assignment

Optical rotation and chiroptical spectroscopy are valuable tools for assigning the stereochemistry, particularly the absolute configuration, of chiral molecules like this compound pace.educas.cz. Chiroptical methods are based on the differential interaction of a chiral compound with left- and right-circularly polarized light pace.edursc.org.

Optical rotation (OR) is the rotation of the plane of polarized light as it passes through a chiral substance pace.educas.cz. The magnitude and sign of optical rotation are specific to a particular enantiomer and are dependent on the wavelength of light pace.edu. Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, and it can provide information about Cotton effects, which are associated with absorption bands pace.edu.

Electronic Circular Dichroism (ECD) is a more commonly used chiroptical technique than ORD due to its stronger information content and the widespread availability of sensitive instruments pace.edu. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule pace.edu. ECD spectra typically appear similar to the corresponding UV-Vis absorbance spectra pace.edu.

Chiroptical spectroscopy is indispensable for the stereochemical elucidation of organic and inorganic molecules, including natural products cas.czresearchgate.net. The absolute configurations of terpenes have been determined based on their optical rotary powers ebi.ac.uk. While the provided snippets mention the use of optical rotation for assigning the absolute configurations of other guaiane (B1240927) derivatives like guaia-6,10(14)-diene, specific details on the application of optical rotation or chiroptical spectroscopy directly to this compound are not explicitly present ebi.ac.uk. However, the general principle applies to chiral sesquiterpenes. The ambiguity in the absolute stereochemistry of some guaiane derivatives, like (-)-guaia-6,9-diene, has been addressed in studies utilizing stereochemical tests researchgate.net.

Advanced Chromatographic Separation Techniques (e.g., GCxGC-MS)

Advanced chromatographic separation techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), coupled with mass spectrometry (GCxGC-MS), offer enhanced separation power for the analysis of complex mixtures containing compounds like this compound researchgate.netmfu.ac.thbeilstein-journals.org.

GCxGC utilizes two different capillary columns connected in series, often with different stationary phase polarities mfu.ac.th. The effluent from the first column is rapidly and repeatedly injected onto the second column, which separates the compounds further based on a different property mfu.ac.th. This results in a two-dimensional separation, significantly increasing the peak capacity and resolution compared to traditional one-dimensional GC mfu.ac.thbeilstein-journals.org.

The coupling of GCxGC with MS provides a powerful tool for the identification and characterization of components in complex samples beilstein-journals.org. GCxGC-MS analyses allow for the characterization of numerous compounds in samples where many components might co-elute in 1D GC researchgate.netmfu.ac.th. This technique provides a more comprehensive "fingerprint" of the volatile components mfu.ac.th.

GCxGC-MS has been applied in the analysis of essential oils and other complex matrices where sesquiterpenes are present researchgate.netmfu.ac.thbeilstein-journals.org. For example, GCxGC with a longitudinally modulated cryogenic system was employed to differentiate between the fingerprints of agarwood essential oils mfu.ac.th. Studies analyzing sesquiterpene hydrocarbons in grape berry exocarp have also utilized GCxGC-MS beilstein-journals.org. While the snippets mention GCxGC-MS in the context of analyzing mixtures that may contain guaiane derivatives like guaia-6,9-diene, a specific application of GCxGC-MS solely focused on the separation and detection of this compound is not detailed researchgate.netbeilstein-journals.org. However, the technique's ability to resolve complex terpene profiles suggests its potential utility for the analysis of this compound in intricate samples technologynetworks.com.

Computational and Theoretical Investigations of Guaia 4,6 Diene Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Pathways and Transition States)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. DFT can be used to explore potential reaction pathways and identify transition states, providing insights into reaction mechanisms and energy barriers. naturalproducts.netresearchgate.netacs.orgresearchgate.net The ability of DFT to estimate chemical reaction pathways, including transition state energies and connected equilibria, is valuable for predicting unknown reactions and understanding reaction selectivity. naturalproducts.netresearchgate.net

For a molecule like Guaia-4,6-diene, DFT calculations could theoretically be applied to study various potential reactions involving its bicyclic structure and the two double bonds. This could include cycloaddition reactions, electrophilic additions, or rearrangements. By calculating the energies of reactants, transition states, and products, researchers could map out the energy landscape of these reactions and determine the most favorable pathways. naturalproducts.netacs.org The optimized geometries of transition states would provide information about the molecular configurations at the point of highest energy along a reaction coordinate. researchgate.net

However, specific research findings detailing DFT calculations of reaction pathways and transition states for this compound were not prominently found in the consulted literature. The application of these methods to guaiane-type sesquiterpenoids in general has been reported for structure determination and correlation with spectroscopic data, suggesting the potential for similar studies on this compound. lboro.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.orgacs.org MD simulations are particularly useful for exploring the conformational space of flexible molecules and understanding their interactions with other molecules or environments. acs.orguni.lunih.govchemeo.com Conformational analysis, which investigates the different spatial arrangements a molecule can adopt due to rotation around single bonds, is crucial as molecular conformation can significantly affect chemical reactivity and biological activity. uni.lu

For this compound, MD simulations could be employed to study its conformational flexibility, especially concerning the seven-membered ring and the isopropyl substituent. Simulations could reveal the most stable conformers and the energy barriers between them. Furthermore, MD simulations could be used to investigate intermolecular interactions if this compound were to interact with solvents, proteins, or other molecules. uni.lunih.gov This could involve studying diffusion, binding events, or the behavior of this compound in different phases. acs.orguni.lu

In Silico Prediction of Spectroscopic Parameters and Chemical Reactivity

In silico methods can be used to predict various molecular properties, including spectroscopic parameters and chemical reactivity. These predictions are based on computational models and can aid in the identification and characterization of compounds, as well as in anticipating their chemical behavior.

For this compound, certain predicted properties are available in chemical databases. For instance, its predicted collision cross-section values for various adducts have been computed. Other computed properties like molecular weight and XLogP are also available. Cheméo also provides calculated physical properties for a compound identified as "4,6-Guaiadiene" (C15H22), which may share some structural features but has a different molecular formula than this compound (C15H24).

The in silico prediction of spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, or mass spectral fragmentation patterns, can be performed using quantum chemical methods. While specific predicted spectroscopic data for this compound were not detailed in the search results, such calculations are routinely applied to organic molecules to assist in experimental data interpretation and structure elucidation.

In silico prediction of chemical reactivity often involves analyzing parameters derived from electronic structure calculations, such as frontier molecular orbitals (HOMO and LUMO energies and distributions), atomic charges, and reaction enthalpies. While the general principles of predicting reactivity computationally are well-established naturalproducts.netresearchgate.net, specific in silico studies predicting the detailed chemical reactivity profile of this compound were not found in the consulted literature. However, computational approaches have been used to predict interactions and activities of other natural products and terpenes, suggesting the potential for similar studies on this compound. researchgate.net

Despite the limited availability of specific computational studies solely focused on this compound in the search results, the established methodologies of quantum chemistry, molecular dynamics, and in silico property prediction provide a robust framework for future theoretical investigations into its structure, dynamics, and reactivity.

Biotechnological Production and Metabolic Engineering of Guaia 4,6 Diene

Heterologous Expression of Terpene Synthases in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)

Heterologous expression, the process of expressing a gene from one organism in another, is a cornerstone of microbial production of natural products like guaia-4,6-diene. cjnmcpu.comnih.gov Escherichia coli and Saccharomyces cerevisiae are widely used microbial hosts due to their rapid growth, genetic tractability, and established tools for genetic manipulation. cjnmcpu.com

The biosynthesis of this compound from FPP is catalyzed by a specific type of enzyme known as a terpene synthase, specifically a this compound synthase (EC 4.2.3.179). qmul.ac.ukgenome.jp This enzyme has been identified and characterized in plants such as Xanthium strumarium, where it is designated as XsTPS2. oup.comoup.com

Research has demonstrated the successful heterologous expression of this compound synthase in both E. coli and S. cerevisiae. oup.comoup.com For instance, the XsTPS2 gene from X. strumarium has been cloned and expressed in S. cerevisiae, leading to the production of this compound. oup.comoup.com While expression in E. coli has also been explored, challenges such as the formation of inclusion bodies have been noted, suggesting potential issues with protein folding in this host for certain terpene synthases. oup.com However, other studies have successfully utilized E. coli for the heterologous expression of terpene synthases for the production of various terpenes. researchgate.netnih.govresearchgate.netd-nb.info

Efficient production in microbial hosts requires ensuring sufficient availability of the precursor molecule, FPP. Both E. coli and S. cerevisiae naturally produce FPP through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. escholarship.orgwhiterose.ac.uk Metabolic engineering efforts often focus on enhancing the flux through these pathways to increase FPP supply for subsequent conversion to this compound.

Studies have reported varying titers of this compound production in engineered microbial hosts. One study using S. cerevisiae achieved a titer of 0.8 g/L in a 5 L fed-batch fermentation for the production of guaiadiene (a related compound used as a building block for englerin A semisynthesis). cjnmcpu.com Another study focused on E. coli for producing guaiadiene, reaching titers up to 468 mg/L in a 5 L fed-batch fermentation after optimization. cjnmcpu.com

Genetic Engineering Strategies for Pathway Optimization and Enhanced Biosynthesis (e.g., CRISPR/Cas9 systems)

To enhance this compound production in microbial hosts, various genetic engineering strategies are employed to optimize the metabolic pathways. These strategies aim to increase the supply of FPP, improve the activity and expression of the terpene synthase, and minimize the production of unwanted byproducts. nih.gov

Key strategies include:

Pathway Engineering: Modifying genes in the FPP biosynthesis pathway (MVA or MEP) to increase flux. This can involve overexpression of rate-limiting enzymes or downregulation of competing pathways. escholarship.org

Terpene Synthase Optimization: Enhancing the expression levels of the this compound synthase gene and optimizing the codon usage for the specific host organism to improve protein translation and folding. oup.com Directed evolution or rational design can also be used to improve enzyme activity or specificity.

Elimination of Competing Pathways: Disrupting or downregulating metabolic pathways that divert FPP or its precursors towards other products.

CRISPR/Cas9 Systems: The CRISPR/Cas9 system is a powerful tool for precise genome editing that can be used to implement these genetic modifications efficiently. nih.govteknologiradet.nobiotechacademy.dksynthego.comdsti.gov.za It allows for targeted integration of terpene synthase genes into the host genome, precise modifications of regulatory elements to control gene expression, and knockout of competing genes. frontiersin.orgnih.gov For example, CRISPR/Cas9 has been utilized in engineering E. coli and S. cerevisiae for the production of guaia-6,10(14)-diene, a related guaiane (B1240927) sesquiterpene, demonstrating its utility in this class of compounds. nih.govacs.org

Research findings highlight the importance of balanced pathway expression and integration loci for optimal production. cjnmcpu.comfrontiersin.orgnih.gov Integrating heterologous genes into specific chromosomal locations can influence enzyme expression levels and product titers. frontiersin.orgnih.gov

Bioreactor Design and Fermentation Process Optimization for Scalable Production

Scalable and economically viable production of this compound requires optimizing bioreactor design and fermentation processes. Bioreactors provide a controlled environment for microbial growth and product formation, with critical parameters including temperature, pH, aeration, agitation, and nutrient supply. microbenotes.comopenaccessjournals.com

Bioreactor design considerations for terpene production include ensuring adequate oxygen transfer, especially for aerobic hosts like E. coli and S. cerevisiae, and efficient mixing to maintain homogeneity of the culture medium and prevent cell settling. microbenotes.comopenaccessjournals.comuliege.be Stirred-tank bioreactors are commonly used for microbial fermentations due to their versatility and ability to provide controlled conditions. openaccessjournals.comuliege.becultiply.net

Fermentation process optimization involves determining the optimal culture medium composition, temperature, pH, aeration rate, agitation speed, and feeding strategy to maximize product yield and productivity. mdpi.comfrontiersin.orgresearchgate.netjksus.orgmdpi.com Fed-batch fermentation strategies, where nutrients are supplied gradually, are often employed to maintain optimal growth conditions and prevent substrate or product inhibition, leading to higher titers compared to batch fermentation. cjnmcpu.com

Optimization studies for related sesquiterpenes have demonstrated the impact of fermentation parameters on production levels. For instance, optimizing carbon and nitrogen sources, salinity, temperature, shaking speed, and fermentation time have been shown to significantly influence metabolite yield in microbial fermentations. researchgate.netmdpi.com While specific detailed parameters for large-scale this compound fermentation are less extensively reported in the immediate search results, the principles and strategies applied to other sesquiterpenes are directly relevant.

The design and operation of bioreactors must also consider the potential toxicity of the product to the host organism and strategies for in situ product removal to improve titers and reduce degradation.

Emerging Research Perspectives and Future Directions

Integration of Multi-Omics Approaches in Elucidating Guaia-4,6-diene Biology

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly valuable in understanding the complex biological pathways involved in the biosynthesis of natural products like this compound. Studies on sesquiterpene production in various organisms, including plants and fungi, highlight the utility of these integrated approaches.

For instance, research on Fusarium fujikuroi has utilized comparative omics to understand the genetic potential and metabolite synthesis, including terpene cyclases responsible for guaiane-type compounds like guaia-6,10(14)-diene. nih.gov This involves analyzing terpene cyclase genes (STCs) and their expression profiles. nih.gov Similarly, studies on passion fruit have employed integrative multi-omics profiling to reveal the genetic basis for traits like fruit aroma, which involves terpenoid metabolites. oup.comacs.org Transcriptomic and metabolomic analyses can correlate gene expression levels of terpene synthases with the accumulation patterns of their sesquiterpene products, providing insights into the regulatory mechanisms governing their biosynthesis in vivo. ebi.ac.ukoup.com

Data from such studies can help identify key enzymes and regulatory elements in the this compound biosynthetic pathway, potentially leading to strategies for metabolic engineering to enhance its production or modify its structure.

Development of Novel Synthetic Routes to Complex Guaiane (B1240927) Scaffolds

The guaiane scaffold, the core structure of this compound, is a common motif in many biologically active sesquiterpenoids. Developing efficient synthetic routes to access this bicyclo[5.3.0]decane core is an active area of research in organic chemistry. researchgate.netmdpi.com While this compound itself is a relatively simple guaiane, research into the synthesis of more complex guaiane natural products often involves strategies that could potentially be adapted or provide insights relevant to this compound synthesis.

Approaches to constructing the guaiane skeleton include intramolecular cycloaddition reactions and other cascade sequences. acs.orgacs.org For example, research has explored routes to advanced intermediates in the synthesis of tetracarbocyclic sesquiterpenoids related to the guaiane system. acs.orgacs.org The total synthesis of compounds like (±)-cyclocolorenone and (±)-guaia-4,6-diene-3-one has been achieved through selective hydrogenation and other steps. researchgate.netresearchgate.netgrafiati.com

Developing novel synthetic methodologies that are more efficient, stereoselective, and utilize readily available starting materials remains a key focus for accessing guaiane scaffolds.

Sustainable Production and Green Chemistry Applications

The principles of green chemistry are increasingly being applied to the production of chemicals, including natural products and their derivatives. afyren.comjddhs.comresearchgate.net Sustainable production of this compound involves exploring methods that minimize environmental impact, reduce waste, and utilize renewable resources.

One promising avenue is the microbial production of sesquiterpenes through metabolic engineering. escholarship.orgacs.orgchemrxiv.org Microorganisms like Escherichia coli and Saccharomyces cerevisiae can be engineered to produce sesquiterpenes, including guaiane-type compounds, from simple carbon sources via engineered mevalonate (B85504) or MEP pathways. escholarship.orgacs.orgchemrxiv.orgubc.ca This offers a sustainable alternative to extraction from potentially slow-growing or endangered plant sources. chemrxiv.org

The integration of synthetic biology and chemical synthesis (chemoenzymatic synthesis) is another approach that aligns with green chemistry principles. acs.orgchemrxiv.orgubc.camdpi.comnih.gov By using microbial fermentation to produce a key intermediate like guaia-6,10(14)-diene (a structural isomer of this compound), followed by targeted chemical transformations, researchers have developed more efficient and potentially scalable routes to complex guaiane natural products like englerin A. acs.orgchemrxiv.orgubc.camdpi.comnih.gov

Furthermore, exploring the use of renewable raw materials and developing energy-efficient reaction techniques are integral to the sustainable production of guaiane compounds. jddhs.comresearchgate.net

Exploration of New Enzymatic and Chemoenzymatic Transformation Methods

Enzymatic and chemoenzymatic methods offer highly selective and environmentally friendly approaches for the transformation of chemical compounds. ubc.camdpi.comnih.gov For this compound and other guaiane sesquiterpenes, these methods can be used for targeted functionalization or modification of the core structure.

Sesquiterpene synthases, like the this compound synthase (XsTPS2) identified in Xanthium strumarium, catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form the sesquiterpene scaffold. ebi.ac.ukoup.comenzyme-database.org Understanding the mechanisms of these enzymes can inform the development of biocatalytic routes to guaiane structures. researchgate.netboku.ac.at

Chemoenzymatic synthesis combines the power of enzymes for specific steps, such as the initial biosynthesis of a terpene scaffold, with chemical reactions for further modifications. acs.orgchemrxiv.orgubc.camdpi.comnih.gov For example, microbial engineering has been used to produce guaia-6,10(14)-diene, which then serves as a building block for the semisynthesis of englerin A through subsequent chemical steps involving selective dihydroxylation and oxidation. acs.orgchemrxiv.orgmdpi.comnih.gov

Research is ongoing to discover and engineer new enzymes with desired catalytic activities for the transformation of guaiane compounds, as well as to integrate these enzymatic steps effectively within chemical synthesis routes. ubc.canih.govresearchgate.net

常见问题

Q. What are the key enzymatic pathways involved in the biosynthesis of Guaia-4,6-diene?

this compound is synthesized from Farnesyl diphosphate (FPP) via sesquiterpene synthases (e.g., XsTPS2). To study this:

- Methodology : Use heterologous expression systems (e.g., E. coli or yeast) to express candidate enzymes like XsTPS2. Validate activity via in vitro assays with FPP as a substrate, followed by GC-MS or NMR analysis to identify products .

- Experimental Design : Compare kinetic parameters (e.g., , ) of XsTPS2 with related enzymes (e.g., XsTPS1) to elucidate substrate specificity .

Q. How can this compound be distinguished from structurally similar sesquiterpenes (e.g., Germacrene D) in analytical workflows?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) or chiral chromatography to resolve structural isomers. Reference spectral libraries (e.g., NIST, PubChem) and compare retention indices .

- Data Analysis : Use multivariate statistical tools (e.g., PCA) to differentiate fragmentation patterns or isotopic signatures .

Q. What are the current gaps in the literature regarding this compound’s biological roles?

- Methodology : Conduct systematic literature reviews using databases like PubMed and SciFinder, focusing on studies that lack mechanistic insights (e.g., ecological functions or enzyme-regulatory mechanisms). Apply FINER criteria to prioritize research gaps .

Advanced Research Questions

Q. How can enzyme engineering optimize this compound yield in microbial systems?

- Methodology : Use site-directed mutagenesis or directed evolution to modify active-site residues of XsTPS2. Screen mutants via high-throughput assays (e.g., microplate-based GC-MS). Validate structural changes with X-ray crystallography or molecular dynamics simulations .

- Data Contradictions : Address discrepancies in enzyme activity across expression systems (e.g., prokaryotic vs. eukaryotic) by analyzing post-translational modifications .

Q. What computational approaches predict this compound’s interactions with biological targets (e.g., antimicrobial pathways)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model binding affinities with proteins. Validate predictions via in vitro assays (e.g., enzyme inhibition). Cross-reference results with cheminformatics tools (e.g., SwissTargetPrediction) .

- Limitations : Address false positives by integrating free-energy perturbation (FEP) calculations or experimental validation .

Q. How do environmental stressors influence this compound production in native plant species?

- Methodology : Expose plants (e.g., Xanthium strumarium) to abiotic stresses (e.g., drought, UV). Quantify sesquiterpene levels via LC-MS and correlate with transcriptomic data (RNA-seq) of terpene synthase genes. Use Clustal Omega to align enzyme sequences and identify stress-responsive motifs .

Q. What strategies resolve contradictions in reported stereochemical configurations of this compound derivatives?

- Methodology : Apply advanced NMR techniques (e.g., NOESY, J-resolved spectroscopy) to assign stereochemistry. Compare synthetic standards with natural isolates. Use quantum mechanical calculations (e.g., DFT) to predict NMR shifts .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Guidelines : Follow the NIH rigor criteria: include biological replicates, negative controls (e.g., empty vector in heterologous expression), and standardized extraction protocols. Document raw data and processing steps in open-access repositories .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

Q. How can multi-omics integration enhance understanding of this compound’s biosynthetic regulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。